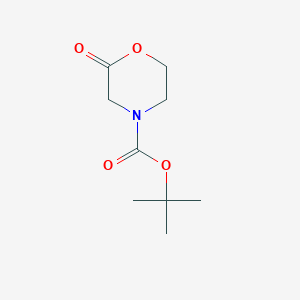
5-Methyl-7-oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile
Overview
Description
Molecular Structure Analysis
The molecular formula of “5-Methyl-7-oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile” is C10H10N2O . Its molecular weight is 174.20 . Unfortunately, the specific InChI Key and Linear Structure Formula are not available .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. The compound is available for research use only . The boiling point is not specified .Scientific Research Applications
Synthesis and Chemical Reactions
5-Methyl-7-oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile and related compounds have been extensively studied in the field of organic synthesis. For instance, they have been utilized in the novel synthesis and reactions of various heterocyclic compounds. An example includes the preparation of new derivatives featuring amino, alkylthio, amido, thioamido, tetrazolyl, and carboximidic acid ethyl ester groups at position 3 of the tetrahydroisothiazolo[3,4-d]pyrimidine-3-carbonitriles (Chang, Cho, & Kim, 2003). Furthermore, a palladium-catalyzed arylation and heteroarylation method has been developed for 8-oxo-5,6,7,8-tetrahydroindolizines, leading to an efficient one-step synthesis of 3-aryl-8-oxo-5,6,7,8-tetrahydroindolizines (Gracia, Cazorla, Métay, Pellet-Rostaing, & Lemaire, 2009).
Pharmaceutical Applications
In the pharmaceutical domain, certain derivatives of this compound have been explored. For example, the design and synthesis of pyrrole-oxindole progesterone receptor modulators have been reported, showing potential for use in female healthcare, including contraception and treatment of certain cancers (Fensome et al., 2008).
Material Science Applications
In material science, studies have been conducted on the electronic structure and optical properties of certain derivatives, which could have applications in optoelectronic devices. For instance, DFT calculations and experimental studies on the electronic structure and optical properties of specific thin films have been carried out, suggesting potential use in optoelectronics (Al-Muntaser, El-Nahass, & Saad, 2020).
Herbicidal Activities
Additionally, certain derivatives have been synthesized and screened for herbicidal activities. The results indicated that specific compounds showed significant inhibition rates to certain plants, suggesting potential as herbicides (Sun, Huang, Li, Wang, & Luo, 2019).
Safety and Hazards
The safety information for “5-Methyl-7-oxo-1,2,3,7-tetrahydroindolizine-8-carbonitrile” indicates that it should not be handled until all safety precautions have been read and understood. It should be kept away from heat, sparks, open flames, hot surfaces, and should not be sprayed on an open flame or other ignition source. It should be stored away from clothing and combustible materials .
properties
IUPAC Name |
5-methyl-7-oxo-2,3-dihydro-1H-indolizine-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-5-10(13)8(6-11)9-3-2-4-12(7)9/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTMXBMSTRPHAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C2N1CCC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Bromo-2H-spiro[benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B1382299.png)







